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(3R)-3-(Hydroxymethyl)cyclopentan-1-one

Cat. No.: B13067870
M. Wt: 114.14 g/mol
InChI Key: ZUDJASYMJNCZKF-RXMQYKEDSA-N
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Description

Significance of Chiral Cyclopentanone (B42830) Derivatives as Versatile Synthons

Chiral cyclopentanone and cyclopentenone derivatives are recognized as powerful synthons in organic synthesis, providing a versatile foundation for constructing a wide array of bioactive molecules. acs.org The five-membered cyclic ketone structure is a common feature in numerous natural products, pharmaceuticals, and fragrances, such as those related to jasmine. The reactivity of the carbonyl group, combined with the potential for functionalization at other positions on the ring, allows for diverse chemical modifications. acs.org

The introduction of chirality into the cyclopentanone ring, as seen in (3R)-3-(Hydroxymethyl)cyclopentan-1-one, makes these compounds particularly valuable as building blocks in asymmetric synthesis. acs.org This stereochemical control is crucial for the synthesis of complex target molecules with specific biological activities. acs.org For instance, chiral cyclopentanone derivatives have been instrumental in the stereoselective synthesis of key intermediates for important antibiotics like 1β-methylcarbapenems. rsc.org The ability to perform various chemical transformations, including enolate formation, aldol (B89426) condensations, and Michael additions, solidifies the role of cyclopentanones as indispensable tools for synthetic chemists.

Historical Context of Related Cyclopentanone and Hydroxymethyl Cyclopentane (B165970) Research

Research into cyclopentanone and its derivatives has a long history. Early methods for synthesizing the basic cyclopentanone structure involved the ketonic decarboxylation of adipic acid, a reaction conducted at high temperatures with catalysts like barium hydroxide. orgsyn.orgwikipedia.org Over the years, numerous other methods were developed, reflecting the compound's importance as a synthetic intermediate. orgsyn.org

Scope and Research Imperatives for this compound

The primary research focus for this compound centers on its application as a versatile chiral intermediate for synthesizing more complex and biologically significant molecules. evitachem.com The compound's structure contains both a nucleophilic hydroxyl group and an electrophilic carbonyl group, offering a distinct reactivity profile for a wide range of chemical transformations.

Key research imperatives include:

Asymmetric Synthesis: Utilizing the defined stereocenter at the 3-position as a foundation for constructing complex chiral molecules, such as pharmaceuticals and natural products. acs.org The inherent chirality of the molecule is a critical asset for developing enantioselective synthetic routes.

Functional Group Manipulation: Exploring the selective transformation of its two functional groups. This includes the oxidation of the hydroxymethyl group to a carboxylic acid or the reduction of the ketone to a secondary alcohol, leading to a variety of derivative compounds.

Development of Novel Synthetic Methodologies: Several synthetic routes have been developed to produce this compound, including hydroxymethylation and cyclization reactions. evitachem.com Ongoing research aims to devise more efficient and stereoselective synthetic pathways, including advanced methods like multicomponent domino reactions that can form multiple bonds and stereocenters in a single step. evitachem.com

The compound serves as a valuable scaffold for accessing fragments found in many biologically active products, making the development of efficient syntheses a high priority. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B13067870 (3R)-3-(Hydroxymethyl)cyclopentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)cyclopentan-1-one

InChI

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

ZUDJASYMJNCZKF-RXMQYKEDSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]1CO

Canonical SMILES

C1CC(=O)CC1CO

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 Hydroxymethyl Cyclopentan 1 One and Its Chiral Precursors

Stereoselective Approaches to (3R)-3-(Hydroxymethyl)cyclopentan-1-one

The direct installation of chirality during the formation of the target molecule is often the most efficient strategy. Stereoselective approaches, including asymmetric catalysis and resolutions, are critical for accessing the desired (3R)-enantiomer in high purity.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This reaction creates a densely functionalized allylic alcohol product with high atom economy under mild conditions. wikipedia.org

While the direct synthesis of this compound via a standard MBH reaction is not straightforward due to the reaction's typical regioselectivity for the α-position of enones, the methodology has been successfully applied to the synthesis of related hydroxymethyl cyclopentenone structures. For instance, the reaction of 2-cyclopenten-1-one (B42074) with formalin, catalyzed by phosphines, yields 2-hydroxymethyl-2-cyclopenten-1-one, a valuable synthetic intermediate. organic-chemistry.org Research by Ito et al. demonstrated that tributylphosphine (B147548) or dimethylphenylphosphine (B1211355) could efficiently catalyze this transformation, with the choice of solvent being crucial for reaction efficiency. organic-chemistry.org An aqueous MeOH–CHCl₃ system provided the product in excellent yield (97%) in a remarkably short time (30 minutes). organic-chemistry.org

Although examples of intramolecular MBH reactions to form cyclopentenols are known, the application of this reaction to directly form the 3-substituted saturated cyclopentanone (B42830) core of the target molecule remains a synthetic challenge that would likely require a multi-step tandem strategy. nih.gov

Table 1: Catalyst and Solvent Effects on the MBH Synthesis of 2-Hydroxymethyl-2-cyclopenten-1-one organic-chemistry.org
Catalyst (10 mol%)SolventTimeYield (%)
TributylphosphineMeOH–CHCl₃ (1:1) in 37% aq. HCHO30 min97
DimethylphenylphosphineMeOH–CHCl₃ (1:1) in 37% aq. HCHO30 min96
DABCODioxane28 days70
TributylphosphineTHF2 h85

A highly effective strategy for establishing the stereochemistry of the hydroxymethyl group involves the asymmetric reduction of a prochiral ketone precursor. biomedpharmajournal.org Biocatalysis, in particular, offers exceptional levels of enantioselectivity for such transformations.

Enzymes, such as alcohol dehydrogenases, can reduce carbonyl groups to chiral alcohols with high fidelity. For example, the asymmetric reduction of 3-cyanocyclopentenone using an alcohol dehydrogenase from Rhodococcus erythropolis produces the corresponding (S)-allyl alcohol in 92% yield and with an outstanding enantiomeric excess (ee) of over 99%. researchgate.net This chiral alcohol is a versatile precursor. The cyano group can be subsequently hydrolyzed and reduced to the required hydroxymethyl group, and the double bond can be saturated to achieve the cyclopentane (B165970) core. The final step would involve the oxidation of the secondary alcohol at the 1-position to the ketone, or the use of a precursor where the ketone is already present or protected. This multi-step sequence allows for the precise construction of the (3R)-stereocenter.

Table 2: Biocatalytic Asymmetric Reduction of a Cyclopentenone Precursor researchgate.net
SubstrateBiocatalystProductYield (%)Enantiomeric Excess (%)
3-CyanocyclopentenoneAlcohol dehydrogenase (Rhodococcus erythropolis)(S)-3-Cyanocyclopent-2-en-1-ol92>99

Constructing the chiral cyclopentanone ring from acyclic precursors using enantioselective catalysis represents a state-of-the-art approach. nih.gov Multicatalytic cascade reactions, where two or more catalysts operate concurrently in a single pot, can rapidly build molecular complexity from simple starting materials. nih.govacs.org

One such powerful method is the formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. nih.govacs.org This process utilizes a combination of a chiral secondary amine catalyst and a chiral N-heterocyclic carbene (NHC) catalyst. nih.gov The amine catalyzes an asymmetric Michael addition, which is followed by an NHC-catalyzed intramolecular benzoin (B196080) cyclization. nih.govacs.orgnih.gov This cascade sequence generates densely functionalized α-hydroxycyclopentanones containing three contiguous stereocenters with high levels of enantioselectivity. acs.orgacs.org By carefully selecting the starting materials, this methodology can be adapted to synthesize precursors for this compound.

Another strategy involves the palladium-catalyzed asymmetric allylic alkylation of silyl (B83357) enol ethers to generate chiral allyl ketones. nih.gov These intermediates can then undergo further transformations, such as Wacker oxidation and intramolecular aldol (B89426) condensation, to form chiral cyclopentenone frameworks, which serve as key precursors to the target molecule. nih.gov

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This method is particularly effective for the enantioenrichment of cyclopentanone scaffolds bearing hydroxyl groups.

Enzymatic kinetic resolution (EKR) is a prominent strategy, often employing lipases to catalyze the enantioselective acylation of a racemic alcohol. acs.org In a typical EKR of racemic 3-(hydroxymethyl)cyclopentan-1-one, a lipase (B570770) such as Candida antarctica lipase B (CALB) would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. wikipedia.org This leaves the unreacted (R)-enantiomer, the desired this compound, in high enantiomeric excess. The efficiency of the resolution is often described by the selectivity factor (s), with high values indicating excellent separation. nih.gov This approach allows for the isolation of both the acylated product and the unreacted starting material as highly enantioenriched compounds. wikipedia.org

Table 3: Principles of Enzymatic Kinetic Resolution (EKR)
ProcessDescriptionKey ComponentsOutcome
Enantioselective AcylationA racemic alcohol is reacted with an acyl donor in the presence of a chiral biocatalyst (lipase). One enantiomer reacts significantly faster than the other.Racemic alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., CALB)Enantioenriched unreacted alcohol and enantioenriched acylated product. wikipedia.orgresearchgate.net
Hydrolytic Kinetic ResolutionA racemic ester is subjected to enantioselective hydrolysis catalyzed by an enzyme. One enantiomer is hydrolyzed faster, yielding an enantioenriched alcohol and the unreacted ester.Racemic ester, Water, Lipase or EsteraseEnantioenriched alcohol and enantioenriched unreacted ester. wikipedia.org

Ring-Opening and Cyclization Protocols for Deriving this compound

Building the cyclopentane ring from other cyclic systems through ring-opening or ring-expansion reactions provides an alternative and powerful synthetic route.

Bicyclo[3.1.0]hexane systems, which feature a fused cyclopropane (B1198618) and cyclopentane ring, are strained molecules that can serve as valuable precursors for substituted cyclopentanes. The inherent ring strain of the cyclopropane moiety facilitates its cleavage by various reagents. acs.org

The nucleophilic opening of the cyclopropane ring in a bicyclo[3.1.0]hexane derivative can be used to install two vicinal substituents onto a cyclopentane core. For example, the reaction of a doubly activated bicyclo[3.1.0]hexane with acetic acid as a nucleophile results in the ring-opened cyclopentane adduct in good yield. tandfonline.com This product, containing a newly installed functional group, can then be elaborated into more complex targets. By choosing a suitable nucleophile and a bicyclic precursor with appropriate functionality and stereochemistry, this strategy can be employed to construct the this compound scaffold. The regioselectivity and stereoselectivity of the ring-opening are key considerations in this approach.

Intramolecular Cyclizations to Form the Cyclopentan-1-one Core

The formation of the five-membered carbocyclic ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are powerful strategies for this purpose, offering efficient pathways to construct the cyclopentanone core from linear precursors. Various methods have been developed, often leveraging transition-metal catalysis or classic organic reactions to achieve ring closure. nih.govorganic-chemistry.org

One prominent strategy involves the intramolecular hydroacylation of 4-alkynals, which can be catalyzed by rhodium complexes. This method directly converts an acyclic starting material into a cyclopentenone, a close precursor to the target saturated cyclopentanone. organic-chemistry.org Another approach is the intramolecular Wittig cyclization. nih.govcaltech.edu In this type of reaction, a phosphonium (B103445) ylide generated within a linear molecule attacks a ketone or aldehyde group in the same molecule to form the five-membered ring. nih.gov For instance, a precursor containing both a phosphonium ylide and a keto group can be designed to cyclize into a cyclopentenone scaffold, which can then be reduced to the desired saturated ketone. caltech.edu

Palladium-catalyzed reactions also feature in the synthesis of cyclopentanone cores. For example, an intramolecular Friedel-Crafts-type cyclization of specific vinyl chlorides can yield cyclopentenones. organic-chemistry.org Additionally, rhodium-catalyzed intramolecular cyclization of 4-pentenals provides a direct route to cyclopentanones. google.com The choice of catalyst, particularly triarylphosphine rhodium complexes, can significantly improve the yield and efficiency of this transformation. google.com These varied cyclization strategies highlight the versatility of synthetic chemistry in constructing the fundamental cyclopentanone skeleton.

Cyclization MethodCatalyst/Reagent ExamplePrecursor TypeProduct Core
Intramolecular HydroacylationRhodium Complex4-AlkynalCyclopentenone
Intramolecular Wittig ReactionBase (to form ylide)Acyclic phosphonium salt with ketoneCyclopentenone
Intramolecular Friedel-CraftsLewis AcidArylacetic acid with vinyl chlorideCyclopentenone
Intramolecular Aldol CondensationBase or Acid1,4-DiketoneCyclopentenone
Rhodium-Catalyzed CyclizationRhodium(I) triarylphosphine4-PentenalCyclopentanone

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. For the synthesis of this compound, key green chemistry concepts include the use of solvent-free conditions, maximizing atom economy, and employing biocatalysis for enantioselectivity.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jocpr.comrsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com Designing a synthesis for this compound that prioritizes cycloadditions, rearrangements, or addition reactions can significantly reduce waste generation.

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. Solvents are a major contributor to the environmental impact of chemical processes. By eliminating them, waste is reduced, and process safety can be improved. For the synthesis of related cyclopentanone structures, solvent-free methods like the ytterbium(III) triflate-promoted Conia-ene reaction have been successfully employed to create the cyclic core from linear keto esters. organic-chemistry.org Similarly, solvent-free aldol condensation reactions of cyclopentanone have been demonstrated using natural mineral-based catalysts, showcasing the potential for greener conditions in reactions involving this structural motif. mdpi.com

Green Chemistry PrincipleApplication in SynthesisBenefit
High Atom Economy Prioritizing addition, rearrangement, and cycloaddition reactions.Minimizes the generation of stoichiometric waste products.
Solvent-Free Conditions Performing reactions neat, without organic solvents.Reduces waste, lowers costs, and can increase reaction rates.
Catalysis Using catalytic amounts of reagents instead of stoichiometric ones.Reduces waste and allows for catalyst recycling.

Achieving the specific (3R) stereochemistry of the target molecule is a significant challenge. Biocatalysis offers a powerful and green solution by using enzymes to perform highly selective transformations under mild conditions. researchgate.net For the synthesis of this compound, a chemoenzymatic approach has been developed that demonstrates high efficiency and enantioselectivity. nih.gov

This method utilizes an enoate reductase from the thermophilic bacterium Thermus scotoductus SA-01 (CrS). nih.gov The enzyme catalyzes the asymmetric reduction of the carbon-carbon double bond in the precursor, (S)-4-(hydroxymethyl)cyclopent-2-enone, to yield the desired (3R)-3-(hydroxymethyl)cyclopentanone with high precision. nih.gov A critical component of this biocatalytic system is the in-situ regeneration of the NADH cofactor, which is essential for the reductase activity. This is achieved by using a second enzyme, formate (B1220265) dehydrogenase from Candida boidinii, which oxidizes sodium formate to carbon dioxide while regenerating NADH. nih.gov This enzymatic system allows for complete conversion of the starting material to the desired chiral product in under an hour under mild conditions (35 °C and pH 7.0). nih.gov

EnzymeSource OrganismRole in SynthesisPrecursorProduct
CrS Enoate ReductaseThermus scotoductus SA-01Asymmetric reduction of C=C bond(S)-4-(Hydroxymethyl)cyclopent-2-enoneThis compound
Formate DehydrogenaseCandida boidiniiNADH cofactor regenerationSodium FormateCarbon Dioxide

Industrial Scalability Considerations for this compound Production

Translating a laboratory synthesis to an industrial scale requires careful consideration of several factors to ensure the process is economically viable, safe, robust, and environmentally sustainable. acs.org For the production of this compound, key considerations include the cost and availability of raw materials, process efficiency, and purification methods.

The biocatalytic route described previously presents its own set of scalability challenges. nih.gov While highly selective, the cost of the enzymes and the NADH cofactor can be significant. Efficient enzyme expression, purification, and immobilization for recycling are crucial for economic feasibility. Likewise, the space-time yield of the bioreactor must be high enough to meet production demands. For any chemical or enzymatic step, reaction kinetics, heat transfer, and mixing are critical parameters that must be optimized during scale-up to ensure consistent product quality and process safety.

Chemical Reactivity and Stereocontrolled Transformations of 3r 3 Hydroxymethyl Cyclopentan 1 One

Reactivity of the Cyclopentan-1-one Carbonyl Moiety

The carbonyl group of the cyclopentanone (B42830) ring is an electrophilic center that readily reacts with nucleophiles. Furthermore, the adjacent α-carbons can be deprotonated to form a nucleophilic enolate or converted into an enamine, providing pathways for functionalization at these positions. The existing stereocenter at the C-3 position can influence the stereochemical outcome of these reactions, leading to diastereoselective transformations.

Stereoselective Reduction to Cyclopentanols

The reduction of the carbonyl group in (3R)-3-(hydroxymethyl)cyclopentan-1-one yields diastereomeric cyclopentanols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The substituent at the C-3 position can direct the incoming hydride nucleophile, leading to preferential formation of one diastereomer over the other.

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. However, for enhanced stereoselectivity, bulkier or more sterically demanding hydride reagents are often employed. For instance, the diastereoselective 1,2-reduction of structurally similar cyclopentenones has been achieved with excellent yield and stereocontrol using diisobutylaluminum hydride (DIBAL-H), which cleanly furnishes the corresponding alcohol as a single diastereomer. nih.gov The stereoselectivity arises from the controlled delivery of the hydride from the less sterically hindered face of the cyclopentanone ring, which is influenced by the conformation of the hydroxymethyl side chain. The resulting diols, such as (1R,3R)-3-(hydroxymethyl)cyclopentan-1-ol and (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol, are valuable chiral intermediates for further synthesis.

Table 1: Reagents for Stereoselective Carbonyl Reduction

Reagent Typical Outcome Reference
Sodium Borohydride (NaBH₄) Reduction to corresponding alcohols; moderate diastereoselectivity.
Lithium Aluminum Hydride (LiAlH₄) Powerful reduction to alcohols; may show different selectivity than NaBH₄.
Diisobutylaluminum Hydride (DIBAL-H) Often provides high diastereoselectivity with substituted cyclic ketones. nih.gov

Reactions with Carbon Nucleophiles and Electrophiles

The electrophilic carbonyl carbon of this compound is susceptible to attack by various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums, and organocuprates). These reactions are fundamental in the construction of carbon-carbon bonds. For instance, in the synthesis of prostaglandins (B1171923), substituted cyclopentanone precursors undergo conjugate addition reactions with organocuprates, which act as soft nucleophiles to add complex side chains. libretexts.orgdoi.org

Conversely, the cyclopentanone can be converted into a nucleophile by forming an enolate ion. Deprotonation of an α-hydrogen (at the C-2 or C-5 position) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a planar enolate. This nucleophilic enolate can then react with carbon electrophiles, such as alkyl halides, in an SN2 reaction. libretexts.orgpressbooks.pub This process, known as enolate alkylation, allows for the introduction of alkyl groups at the α-position. The regioselectivity of enolate formation (C-2 vs. C-5) can be controlled by the reaction conditions (kinetic vs. thermodynamic control). acs.org

Enamine Chemistry and Cyclopentanone Functionalization

An alternative method for the α-functionalization of the cyclopentanone ring involves the use of enamine chemistry, famously developed by Gilbert Stork. wikipedia.org This approach offers a milder, neutral alternative to enolate alkylation. The reaction involves the condensation of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine. masterorganicchemistry.com

The resulting enamine acts as an enolate equivalent and can react with a variety of electrophiles, including alkyl halides and Michael acceptors. libretexts.orglibretexts.org The key advantage of the Stork enamine synthesis is that it typically results in mono-alkylation, avoiding the poly-alkylation side reactions that can sometimes occur under the strongly basic conditions of enolate chemistry. nrochemistry.com After the alkylation step, the intermediate iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted cyclopentanone.

Transformations of the Hydroxymethyl Substituent

The primary hydroxyl group of the hydroxymethyl substituent offers another site for diverse chemical modifications, which can be performed independently of or in concert with reactions at the carbonyl moiety.

Controlled Oxidation to Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding carboxylic acid, yielding (3R)-3-oxocyclopentane-1-carboxylic acid. A significant challenge in this transformation is achieving chemoselectivity, i.e., oxidizing the primary alcohol without affecting the ketone functionality. nih.gov

Several reagents are capable of performing this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent) can convert primary alcohols to carboxylic acids. masterorganicchemistry.comyoutube.com However, milder and more selective methods are often preferred to avoid side reactions. For example, a two-step process involving an initial oxidation to the aldehyde using a mild reagent like pyridinium (B92312) chlorochromate (PCC), followed by further oxidation to the carboxylic acid, can be employed. libretexts.org Modern methods, such as using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant, offer high selectivity for the oxidation of primary alcohols. nih.gov The resulting product, (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid, is a useful bifunctional intermediate. epa.govnih.gov

Table 2: Reagents for Selective Oxidation of Primary Alcohols

Reagent Product Notes Reference
Jones Reagent (CrO₃/H₂SO₄) Carboxylic Acid Strong oxidant; harsh conditions. libretexts.org
Potassium Permanganate (KMnO₄) Carboxylic Acid Strong oxidant; can be difficult to control. masterorganicchemistry.com
TEMPO/NaOCl Carboxylic Acid Mild and highly selective for primary alcohols. nih.gov

Nucleophilic Substitution and Esterification Reactions

The hydroxyl group can participate in nucleophilic substitution reactions after being converted into a better leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or halide. Once activated, the carbon atom of the hydroxymethyl group becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.

Esterification is another common transformation of the hydroxymethyl group. This can be achieved through several methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. These reactions lead to the formation of ester derivatives, such as (1R,3R)-3-hydroxycyclopentane carboxylic acid methyl ester, which can serve as protecting groups or modify the molecule's biological activity. medchemexpress.com

Mitsunobu Reactions and Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols, a transformation of significant value in the synthesis of chiral molecules. libretexts.org This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as esters, azides, and ethers, with a predictable inversion of the stereocenter. nih.gov The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of this compound, the hydroxyl group can be activated by the Mitsunobu reagents to undergo nucleophilic substitution with complete inversion of configuration at the C3 position. This would transform the (3R)-configured starting material into a (3S)-configured product. While specific examples of the Mitsunobu reaction on this compound are not extensively documented in readily available literature, the reaction is widely applied to similar chiral cyclopentanol (B49286) derivatives in the synthesis of carbocyclic nucleoside analogs. nih.gov For instance, a chiral cyclopentenyl alcohol, a closely related structural motif, has been successfully coupled with various five-membered heterocyclic nucleobases using Mitsunobu conditions. nih.gov

The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with a suitable nucleophile, leading to the observed inversion of stereochemistry. The choice of nucleophile determines the resulting functional group. For example, using a carboxylic acid as the nucleophile would yield an ester, while using hydrazoic acid or a phthalimide (B116566) would introduce an azide (B81097) or a protected amine functionality, respectively.

The following table illustrates the application of the Mitsunobu reaction in the synthesis of carbocyclic nucleoside analogs from a chiral cyclopentenyl alcohol, demonstrating the versatility of this reaction with various nucleophiles. nih.gov

EntryNucleophileReagentsProductYield (%)
1N-Boc-L-histidine methyl esterDIAD, PPh₃, THFCarbocyclic imidazole (B134444) analog76
24,5-dicarbomethoxy-1,2,3-triazoleDIAD, PPh₃, THFCarbocyclic triazole analog85
33,4-dicyanopyrroleDIAD, PPh₃, THFCarbocyclic pyrrole (B145914) analog70
42-nitroimidazoleDIAD, PPh₃, THFCarbocyclic imidazole analog80

Ring-Based Reactions of the Cyclopentane (B165970) Skeleton

The cyclopentanone ring of this compound serves as a scaffold for various carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures. These reactions can be broadly categorized into functionalization at the alpha-position to the carbonyl group and annulation strategies that build new rings onto the existing cyclopentane framework.

Alpha-Functionalization of the Cyclopentanone Ring

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) of a ketone are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. For this compound, the hydroxyl group would typically be protected with a suitable protecting group, such as a silyl (B83357) ether, prior to enolate formation to prevent interference from the acidic hydroxyl proton.

A common method for the α-alkylation of ketones involves the formation of a silyl enol ether, which can then be reacted with a tertiary alkyl halide in the presence of a Lewis acid, such as titanium tetrachloride. This method is particularly useful for the introduction of sterically hindered alkyl groups that are difficult to install under standard enolate conditions. A general procedure for the α-tert-alkylation of cyclopentanone is as follows:

Formation of the Silyl Enol Ether: Cyclopentanone is reacted with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base like triethylamine.

Lewis Acid-Mediated Alkylation: The resulting 1-trimethylsiloxycyclopentene is then treated with a tertiary alkyl halide and a Lewis acid (e.g., TiCl₄) in a suitable solvent like dichloromethane (B109758) to afford the α-alkylated cyclopentanone. orgsyn.org

This methodology provides a reliable route to α-functionalized cyclopentanone derivatives, which can serve as key intermediates in the synthesis of various natural products and biologically active molecules.

Annulation Protocols Involving Cyclopentanone Derivatives

Annulation reactions are powerful strategies for the construction of cyclic systems. The Robinson annulation is a classic and widely used method for the formation of a six-membered ring onto an existing ketone, resulting in a substituted cyclohexenone. wikipedia.orgbyjus.com This reaction involves a tandem Michael addition and intramolecular aldol (B89426) condensation. imperial.edulibretexts.org

In the context of a protected derivative of this compound, the cyclopentanone can act as the Michael donor. The reaction sequence would be as follows:

Enolate Formation: The protected cyclopentanone is treated with a base to form the corresponding enolate.

Michael Addition: The enolate then undergoes a conjugate addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. This step forms a 1,5-diketone intermediate.

Intramolecular Aldol Condensation: The newly formed diketone, under the reaction conditions, undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the carbonyl of the other ketone.

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated ketone, a fused bicyclic system.

This annulation strategy provides a straightforward entry into bicyclo[4.3.0]nonane (octahydronaphthalene) ring systems, which are common structural motifs in steroids and other natural products. wikipedia.org

Palladium-Catalyzed Cyclization Processes with Cyclopentanone Derivatives

Palladium catalysis has emerged as a versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed annulation reactions offer a modern and efficient approach to the synthesis of substituted cyclopentenes. nih.govorganic-chemistry.org While not an intramolecular cyclization of a derivative of this compound itself, these methods highlight the potential for palladium catalysis in the construction of complex cyclopentane-containing molecules.

Derivatization and Complex Analog Synthesis Utilizing 3r 3 Hydroxymethyl Cyclopentan 1 One

Synthesis of Chiral Polycyclic Systems from (3R)-3-(Hydroxymethyl)cyclopentan-1-one

The rigid cyclopentane (B165970) scaffold of this compound, combined with its defined stereocenter, makes it an ideal starting material for the construction of intricate polycyclic compounds. The existing chirality can be effectively transferred to newly formed stereocenters, allowing for the synthesis of enantiomerically pure target molecules.

Bicyclic lactones are significant structural motifs found in numerous natural products and bioactive molecules. nih.gov The synthesis of these structures from cyclopentane precursors can be achieved through various modern synthetic methodologies, including palladium-catalyzed C(sp³)–H activation. This approach allows for the direct formation of a new ring by creating a carbon-oxygen bond, transforming a carboxylic acid derivative into a bicyclic lactone in a single step. nih.gov

One strategy involves the intramolecular cyclization of a suitably modified derivative of this compound. For instance, the hydroxymethyl group can be elaborated into a carboxylic acid side chain. Subsequent palladium-catalyzed C-H olefination and lactonization can then furnish bicyclo[3.2.1] lactone systems. nih.gov This transformation demonstrates high efficiency and can be applied to construct complex cores, such as the 6,6,5-tricyclic lactone structure found in the meroterpenoid cochlactone A. nih.gov

Table 1: Comparison of Methods for Bicyclic Lactone Synthesis

MethodStarting Material RequirementKey Reagents/CatalystsKey IntermediateRef.
Palladium-Catalyzed C-H ActivationSaturated Carboxylic AcidPd(OAc)₂, Ligand (e.g., N-Ac-Leu), Ag₂CO₃Alkynoic acid nih.govyoutube.com
Tandem C-H Olefination/LactonizationLinear Carboxylic Acid with AlkenePalladium(II) catalyst--- nih.gov
Intramolecular Ene-ReactionAlkene with an allylic hydrogen and an enophileLewis Acid (e.g., Me₂AlCl)--- scienceworldjournal.org

The strategic functionalization of this compound paves the way for the synthesis of tricyclic frameworks with precise stereochemical control. The inherent chirality of the starting material guides the stereochemical outcome of subsequent ring-forming reactions.

A powerful strategy for constructing such systems is the use of tandem reactions. For example, a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction can rapidly convert a linear carboxylic acid into a bicyclic lactone. nih.gov By starting with a precursor already containing a cyclic moiety, such as the cyclopentane ring, this methodology can be extended to build tricyclic systems. Research has demonstrated the utility of this reaction in constructing a 6,6,5-tricyclic lactone core, showcasing its potential for synthesizing complex natural product skeletons. nih.gov The reaction tolerates various functional groups, including heterocycles like indole (B1671886) and substituents on the linear backbone, providing access to a diverse range of complex molecules. nih.gov

Multicomponent domino reactions (or cascade reactions) are highly efficient processes where multiple bonds and stereocenters are formed in a single synthetic operation from three or more starting materials. nih.govbeilstein-journals.org These reactions offer significant advantages in terms of atom and step economy. researchgate.net

Utilizing derivatives of this compound in such reactions allows for the rapid assembly of complex fused ring systems. A notable example is the asymmetric synthesis of the cyclopentan[c]pyran core, a key structural feature of iridoid natural products. nih.gov This synthesis employs a one-pot tandem domino reaction that begins with a Michael addition and is followed by an intramolecular cyclization and an aldol (B89426) condensation. This sequence creates a trisubstituted cyclopentane with five new, fully determined stereocenters. nih.gov The use of a chiral lithium amide in the initial domino reaction step is crucial for controlling the stereochemistry of the final product. nih.gov

Another application involves the stereoselective multicomponent reaction between a conjugated dienal, Meldrum's acid, and an alcohol to produce valuable cyclopenta[b]furan-2-ones. This process results in the formation of four stereocenters, two new rings, and four new bonds in a single transformation. The proposed mechanism involves an initial Knoevenagel condensation, followed by cycloisomerization and fragmentation.

Preparation of Functionalized Cyclopentane Derivatives

The functional groups of this compound are handles for further chemical modification, leading to a variety of substituted cyclopentane derivatives that are valuable as synthetic intermediates.

The ketone group of this compound can be stereoselectively reduced to a hydroxyl group, yielding hydroxymethyl cyclopentane diols. These diols are important structural motifs in many biologically active compounds, including prostaglandins (B1171923) and certain diterpenes. nih.gov

An efficient, enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block has been developed. nih.gov The key step in this synthesis is a palladium-catalyzed enantioselective allylic alkylation of a dioxanone substrate to create a tertiary alcohol with high stereocontrol. The resulting cyclopentenone intermediate is then subjected to a diastereoselective reduction to afford the target cis-diol. nih.gov This method provides a powerful tool for accessing enantioenriched carbocycles that are otherwise challenging to synthesize. nih.gov

Table 2: Key Steps in the Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol

StepTransformationKey FeatureResultRef.
1Palladium-catalyzed asymmetric allylic alkylationStereocontrolled formation of a tertiary alcoholChiral dioxanone intermediate nih.gov
2Intramolecular cyclizationFormation of the cyclopentane ringCyclopentenone intermediate nih.gov
3Diastereoselective reductionFormation of the second hydroxyl groupcis-1,3-cyclopentanediol scaffold nih.gov

Cyclopentenone analogs are pivotal intermediates in the synthesis of numerous natural products. acs.org this compound can be converted into such analogs through reactions involving the elimination of the hydroxyl group or its derivatives.

One common route to cyclopentenones is the α,β-dehydrogenation of the corresponding saturated ketone. organic-chemistry.org Modern methods utilize allyl-palladium catalysis with a zinc enolate to achieve this transformation in a single step. Alternatively, the hydroxyl group can be converted into a good leaving group, followed by base-induced elimination to introduce the double bond. The synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol, for instance, proceeds through a cyclopentenone intermediate, highlighting the synthetic relationship between these classes of compounds. nih.gov The strategic placement of functional groups on the cyclopentenone ring is crucial for subsequent reactions, such as diastereoselective conjugate additions, to build up molecular complexity further. acs.org

Chiral Building Blocks for Natural Product Synthesis

This compound stands as a valuable chiral building block in the asymmetric synthesis of complex natural products. Its inherent stereochemistry and bifunctional nature—possessing both a ketone and a primary alcohol—provide a strategic starting point for the stereocontrolled construction of intricate molecular architectures, particularly those featuring a substituted cyclopentane ring. This scaffold is central to numerous biologically active compounds, and the use of this enantiomerically pure precursor allows for synthetic routes that are both efficient and highly selective.

The jasmonoid family of plant hormones, which includes methyl epijasmonate, is characterized by a cyclopentanone (B42830) core with two side chains. The precise stereochemistry of these side chains is crucial for their biological activity and characteristic jasmine fragrance. This compound serves as a key precursor in stereocontrolled syntheses aimed at achieving the desired cis-relative stereochemistry of methyl epijasmonate. tandfonline.com

StepIntermediate CompoundReaction Type
1Bromoacetal derivative (e.g., 8 or 9 )Acetalization
2Oxaindanone derivative (e.g., 10 or 11 )Intramolecular Cyclization
3Diol derivativeReduction
4Methoxyethoxymethyl (MEM) protected diolProtection
5Cyanomethylcyclopentane derivative (15 )Nucleophilic Substitution
6Carboxylic acid derivativeHydrolysis
7Alcohol derivative (17 )Reduction
8(±)-Methyl epijasmonate (1 )Oxidation

This table provides a simplified overview of the synthetic progression.

This synthetic approach highlights how the functional groups of the parent molecule are manipulated to build the two side chains characteristic of jasmonates. The hydroxymethyl group is ultimately transformed into the methoxycarbonylmethyl side chain, while the cyclopentanone ring provides the anchor point for the introduction of the (Z)-pentenyl side chain. The stereocenter at C3 of the starting material guides the stereochemical outcome of subsequent reactions, making it a critical element in the synthesis of the biologically active epimer. tandfonline.com

Information regarding the specific use of this compound as a direct precursor in the synthesis of iridoid natural products is not extensively documented in the reviewed scientific literature. While iridoids are a large class of monoterpenoids characterized by a cyclopentan[c]pyran skeleton, and various asymmetric syntheses have been developed to access this core structure, a direct synthetic route originating from this compound is not prominently reported. mdpi.com Existing syntheses of iridoids often utilize different chiral precursors, such as citronellal, or employ multicomponent reactions to construct the characteristic bicyclic system. mdpi.comrsc.org

Computational and Theoretical Investigations of 3r 3 Hydroxymethyl Cyclopentan 1 One

Conformational Analysis and Stereochemical Preferences

The five-membered ring of cyclopentanone (B42830) is not planar. To alleviate torsional strain that would arise from eclipsing interactions in a planar conformation, the ring adopts puckered structures. For substituted cyclopentanones like (3R)-3-(hydroxymethyl)cyclopentan-1-one, the interplay between the ring's puckering and the orientation of the substituent dictates the molecule's preferred three-dimensional structure and, consequently, its chemical behavior. The two primary low-energy conformations for the cyclopentanone ring are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).

In the case of this compound, the hydroxymethyl substituent at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Molecular mechanics (MM) and quantum chemical calculations are powerful tools for investigating the conformational preferences of cyclic molecules. While specific high-level computational studies exclusively on this compound are not extensively reported in the literature, principles derived from studies on similar 3-substituted cyclopentanones, such as (R)-3-methylcyclopentanone, provide significant insights.

Molecular mechanics methods, which employ classical physics principles and parameterized force fields, are adept at rapidly exploring the potential energy surface to identify low-energy conformers. These calculations generally predict that for 3-substituted cyclopentanones, the conformer with the substituent in a pseudo-equatorial position is sterically favored to minimize non-bonded interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a more rigorous, electron-based description of the molecule. These methods are used to optimize the geometries of the various possible conformers and to calculate their relative energies with higher accuracy. For this compound, DFT calculations would be expected to show a preference for conformations where the bulky hydroxymethyl group occupies a pseudo-equatorial position to minimize steric hindrance. Furthermore, specific orientations of the hydroxymethyl group that allow for intramolecular hydrogen bonding with the carbonyl oxygen could lead to additional stabilization for certain conformers.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Substituent Position Predicted Relative Energy (kcal/mol) Key Stabilizing/Destabilizing Factors
I Pseudo-equatorial 0.00 Minimized steric interactions.
II Pseudo-axial > 0.5 Increased 1,3-diaxial-like interactions.

| III | Pseudo-equatorial (H-bonded) | Potentially lowest | Intramolecular hydrogen bonding. |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cyclopentanones. Actual values would require specific quantum chemical calculations.

The geometry of the cyclopentanone ring is a compromise between minimizing angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). A planar cyclopentanone would have minimal angle strain but significant torsional strain. To relieve this, the ring puckers. The degree and nature of this puckering can be quantitatively described by Cremer-Pople puckering parameters.

For a five-membered ring, two puckering parameters, the puckering amplitude (q) and the phase angle (φ), define the conformation. The phase angle distinguishes between the envelope (φ = 0°, 36°, 72°, etc.) and twist (φ = 18°, 54°, 90°, etc.) forms. The puckering amplitude indicates the degree of deviation from planarity.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. This is particularly important for understanding the stereoselectivity of reactions involving chiral molecules like this compound.

Many synthetic applications of this compound involve reactions at the carbonyl group, such as nucleophilic additions. The stereochemical outcome of these reactions (i.e., the formation of one diastereomer over another) is determined by the relative energies of the transition states leading to the different products.

Computational methods can be used to locate and characterize the transition state structures for such reactions. For example, in the reduction of the carbonyl group, the hydride can approach from either the Re or Si face of the carbonyl. The presence of the chiral center at C3 will make these two faces diastereotopic. The hydroxymethyl substituent will sterically hinder one face more than the other, leading to a lower energy transition state for attack from the less hindered face. By calculating the activation energies for both pathways, the diastereomeric excess of the product can be predicted. These calculations help in rationalizing experimentally observed stereoselectivities and in designing more selective reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

In this compound, the primary sites of reactivity are the carbonyl group and the hydroxyl group. FMO analysis can help to understand the molecule's behavior as both an electrophile and a nucleophile.

Electrophilicity: The LUMO of the molecule is expected to be predominantly localized on the carbonyl group, specifically the antibonding π* orbital of the C=O bond. This indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The energy of the LUMO is an indicator of the molecule's electrophilicity.

Nucleophilicity: The HOMO is likely to have significant contributions from the lone pair electrons on the carbonyl and hydroxyl oxygens. The oxygen of the hydroxyl group can act as a nucleophile, for example, in etherification reactions.

By analyzing the energies and spatial distributions of the HOMO and LUMO, computational chemistry can provide a rational basis for the observed reactivity patterns of this compound.

Table 2: Illustrative Frontier Orbital Properties

Molecular Orbital Predicted Energy (eV) Primary Atomic Contributions Implied Reactivity
LUMO ~ +1 to +3 C=O (π*) Electrophilic site at carbonyl carbon.

| HOMO | ~ -8 to -10 | O (n, C=O), O (n, -OH) | Nucleophilic sites at oxygen atoms. |

Note: The energy values are typical for ketones and alcohols and are for illustrative purposes. Actual values would require specific quantum chemical calculations.

Electronic Structure Analysis and Spectroscopic Correlations

Quantum chemical calculations can provide detailed information about the electronic structure of a molecule, which can then be correlated with experimental spectroscopic data. For this compound, this approach can be used to understand its infrared (IR) spectrum.

By performing vibrational frequency calculations (typically using DFT methods), a theoretical IR spectrum can be generated. This calculated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency is sensitive to the electronic environment. Computational studies can reveal how factors like intramolecular hydrogen bonding between the -OH and C=O groups would affect this vibrational frequency, typically causing a red shift (a shift to lower wavenumber). Similarly, the O-H stretching frequency can be analyzed to determine the extent of hydrogen bonding.

Furthermore, the analysis of the electronic structure, including atomic charges and bond orders, can help to explain the observed spectroscopic features. For example, the calculated partial positive charge on the carbonyl carbon correlates with its electrophilicity and its susceptibility to nucleophilic attack. These computational analyses provide a deeper understanding of the relationship between the molecule's structure, electronic properties, and its experimentally observable characteristics.

HOMO-LUMO Energy Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, these energies can be calculated using various computational methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) influences the calculated energy values.

Table 1: Hypothetical Calculated HOMO-LUMO Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO2.0
HOMO-LUMO Gap8.5

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, as specific computational studies for this compound were not found in the public literature.

Correlation with Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry also serves as a powerful tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm or elucidate the molecular structure.

NMR Chemical Shifts: Theoretical calculations of NMR spectra are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, this would involve calculating the ¹H and ¹³C chemical shifts. Discrepancies between calculated and experimental shifts can often be minimized by employing appropriate levels of theory and considering solvent effects.

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. For this compound, key vibrational modes would include the C=O stretch of the ketone, the O-H stretch of the alcohol, and various C-H and C-C stretching and bending modes.

The correlation between calculated and experimental spectroscopic data provides a robust method for structural verification. While specific published studies correlating the theoretical and experimental spectra of this compound are not available, the general methodologies are well-established for similar organic compounds.

Table 2: Illustrative Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (C=O)218.5219.0
C238.238.5
C341.542.0
C425.826.2
C538.238.5
CH₂OH65.165.5

Note: The values in this table are for illustrative purposes to demonstrate the expected correlation and are based on typical values for cyclopentanone derivatives. Specific experimental and theoretical data for the target compound were not found.

Table 3: Illustrative Correlation of Theoretical and Experimental IR Frequencies for this compound

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch34503400
C-H Stretch (sp³)2950-28502960-2860
C=O Stretch17351740
C-O Stretch10501045

Note: The values in this table are hypothetical and represent characteristic frequencies for the functional groups present in the molecule. They serve to illustrate the expected agreement between theoretical and experimental data.

Advanced Spectroscopic and Analytical Characterization for Research on 3r 3 Hydroxymethyl Cyclopentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of organic molecules like (3R)-3-(Hydroxymethyl)cyclopentan-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and three-dimensional arrangement of atoms.

¹H and ¹³C NMR for Structural Assignment

¹H (proton) and ¹³C NMR are fundamental techniques used to identify the chemical environment of hydrogen and carbon atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete assignment of the molecule's basic structure.

For this compound, the protons on the cyclopentanone (B42830) ring and the hydroxymethyl group exhibit distinct signals. The protons alpha to the carbonyl group (at C-2 and C-5) are typically shifted downfield due to the electron-withdrawing effect of the ketone. The protons of the hydroxymethyl group (-CH₂OH) and the proton on the chiral center (C-3) also show characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum displays six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C-1) is the most deshielded and appears significantly downfield (typically >200 ppm). The carbon bearing the hydroxyl group (C-3) and the hydroxymethyl carbon appear in the alcohol region of the spectrum, while the remaining ring carbons (C-2, C-4, C-5) have chemical shifts characteristic of aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like cyclopentanone. Actual values may vary depending on the solvent and experimental conditions.

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-~218
2~2.2 - 2.4~38
3~2.5 - 2.7~45
4~1.6 - 1.9~30
5~2.0 - 2.2~38
6 (-CH₂OH)~3.6 - 3.8~65
7 (-OH)Variable-

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C-2 and C-3, C-3 and C-4, and C-4 and C-5, confirming the sequence of the cyclopentanone ring. A correlation between the C-3 proton and the methylene (B1212753) protons of the hydroxymethyl group would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This technique is used to definitively assign which protons are attached to which carbons. For example, the signal for the carbonyl carbon (C-1) would be absent in an HSQC spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. Key HMBC correlations would include the protons on C-2 and C-5 correlating to the carbonyl carbon (C-1), and the methylene protons of the hydroxymethyl group correlating to the chiral center (C-3) and C-4.

These 2D techniques collectively provide an unambiguous map of the molecular structure, confirming the assignment made from 1D spectra.

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Information Gained
COSY H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H3 ↔ H6Confirms proton-proton coupling pathways along the carbon backbone.
HSQC H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6Assigns protons to their directly attached carbons.
HMBC H2/H5 ↔ C1, H2 ↔ C4, H6 ↔ C3, H6 ↔ C4Establishes long-range connectivity, confirming the ring structure and substituent position.

Chiral Auxiliary-Based NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample like this compound, chiral auxiliary-based NMR methods can be employed. This involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. researchgate.net

Since diastereomers have different physical properties, their NMR spectra will also differ. In the presence of the chiral auxiliary, the protons near the newly formed ester linkage in the (R)- and (S)-enantiomers of the substrate will experience different magnetic environments. This results in separate, distinguishable signals in the ¹H NMR spectrum for each diastereomer. By integrating the signal areas corresponding to each diastereomer, the ratio of the two can be calculated, providing a precise measurement of the enantiomeric excess.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scifiniti.comcardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by two key absorptions: a strong, sharp peak around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the cyclopentanone ring, and a broad peak in the region of 3200-3600 cm⁻¹ due to the O-H (hydroxyl) stretching vibration. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O and O-H groups are also Raman active, non-polar bonds often produce stronger signals in Raman than in IR. The C-C bond vibrations within the cyclopentane (B165970) ring would be readily observable. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H (alcohol)Stretching3200 - 3600Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium
C=O (ketone)Stretching~1740Strong, Sharp
C-O (alcohol)Stretching1050 - 1260Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₆H₁₀O₂), the molecular weight is 114.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 114. The fragmentation of this molecular ion would proceed through characteristic pathways for ketones and alcohols. libretexts.org

Key fragmentation pathways would include:

Loss of water (H₂O): A peak at m/z = 96 (M-18) resulting from the elimination of water from the hydroxyl group.

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond next to the ring would lead to a fragment at m/z = 83 (M-31).

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This can lead to the loss of ethene (C₂H₄), resulting in a prominent peak at m/z = 86, or other ring-opening fragmentations. researchgate.netyoutube.com

McLafferty rearrangement: This is not expected as it requires a gamma-hydrogen, which is not available in the correct orientation relative to the carbonyl group in a simple cyclopentanone ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
114Molecular Ion [M]⁺[C₆H₁₀O₂]⁺
96[M - H₂O]⁺[C₆H₈O]⁺
85[M - CHO]⁺[C₅H₉O]⁺
83[M - CH₂OH]⁺[C₅H₇O]⁺
55Cleavage fragment[C₃H₃O]⁺ or [C₄H₇]⁺

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. ed.ac.uk

To confirm the '(3R)' configuration of this compound, a suitable single crystal would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed electron density map from which the precise position of every atom in the molecule can be determined.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.net When using an X-ray wavelength near the absorption edge of an atom in the crystal, slight differences in the diffraction intensities of specific, symmetry-related reflections (known as Bijvoet pairs) can be measured. researchgate.netthieme-connect.de By comparing the observed diffraction pattern to the patterns calculated for both the (3R) and (3S) enantiomers, the correct absolute configuration can be assigned with a high degree of confidence. The result is often expressed as the Flack parameter, where a value close to zero confirms the assigned stereochemistry. This method provides unambiguous proof of the molecule's absolute configuration. researchgate.net

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is determined by separating it from its corresponding (S)-enantiomer using chromatographic techniques that employ a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral environment of the stationary phase leads to different retention times, enabling their separation and quantification.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The selection of an appropriate chiral stationary phase is crucial for achieving enantiomeric resolution. For a compound like 3-(Hydroxymethyl)cyclopentan-1-one, which contains both a ketone and a hydroxyl group, derivatized cyclodextrin-based columns are often the first choice. These CSPs, such as those incorporating substituted β- or γ-cyclodextrins, create a chiral cavity into which the enantiomers can include. The stability of the transient diastereomeric complexes formed between the enantiomers and the cyclodextrin (B1172386) dictates the degree of separation.

Detailed research findings on the specific application of chiral GC to this compound are not extensively documented in publicly available literature. However, based on the separation of structurally similar analytes (e.g., cyclic ketones and alcohols), a hypothetical method can be proposed. A typical analysis would involve a capillary column coated with a derivatized cyclodextrin stationary phase. The operational parameters, including oven temperature program, carrier gas flow rate, and injector/detector temperatures, would be optimized to maximize resolution.

Hypothetical Chiral GC Parameters for Enantiomeric Purity Assessment

Parameter Value
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

| Expected Elution Order | To be determined experimentally |

This table represents a theoretical starting point for method development, as specific experimental data for this compound is not available.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioselective separation of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the enantiomeric purity assessment of this compound, polysaccharide-based chiral stationary phases are highly effective. Columns packed with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), often provide excellent enantioselectivity for compounds with polar functional groups.

The separation mechanism in chiral HPLC involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector on the stationary phase. The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

As with chiral GC, specific application notes detailing the chiral HPLC separation of this compound are not readily found in scientific databases. The development of a successful method would require screening various polysaccharide-based columns and optimizing the mobile phase composition.

Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Assessment

Parameter Value
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Expected Elution Order | To be determined experimentally |

This table represents a theoretical starting point for method development, as specific experimental data for this compound is not available.

The quantification of the enantiomeric excess is typically performed by integrating the peak areas of the two enantiomers in the chromatogram. The e.e. is calculated using the formula:

e.e. (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Applications of 3r 3 Hydroxymethyl Cyclopentan 1 One in Specialized Synthetic Programs

As a Chiral Building Block in Complex Organic Synthesis

The inherent chirality of (3R)-3-(hydroxymethyl)cyclopentan-1-one makes it an excellent starting material for the enantioselective synthesis of complex organic molecules. The stereocenter at the 3-position provides a scaffold for the construction of intricate molecular architectures with high stereochemical control. This is particularly valuable in the synthesis of natural products and their analogues, where specific stereoisomers are often responsible for the desired biological activity.

One of the most significant applications of this chiral building block is in the synthesis of prostaglandins (B1171923) , a class of lipid compounds with diverse physiological effects. The cyclopentane (B165970) core of this compound serves as a foundational element for constructing the characteristic five-membered ring of prostaglandins. Synthetic strategies often involve the elaboration of the hydroxymethyl and ketone functionalities to introduce the two side chains that are hallmarks of the prostaglandin (B15479496) structure. Chemoenzymatic methods have been developed to produce key intermediates for prostaglandins, such as certain chiral lactones, in a concise and scalable manner.

Furthermore, this compound is a key precursor in the synthesis of jasmonates , a group of plant hormones involved in various developmental processes and defense responses. For instance, the synthesis of (-)-methyl jasmonate has been achieved from a precursor derived from cyclopentadiene, highlighting the utility of functionalized cyclopentane rings in constructing these important signaling molecules. The synthesis involves the strategic introduction of the characteristic side chains onto the cyclopentanone (B42830) framework.

Role in Precursor Synthesis for Advanced Materials (excluding polymer properties)

While the primary applications of this compound have been in the pharmaceutical and life sciences sectors, its functionalized cyclopentane core also holds potential for the synthesis of advanced, non-polymeric materials. The bifunctional nature of the molecule, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, allows for a variety of chemical transformations to create novel molecular architectures.

For example, cyclopentane derivatives are being explored for their potential in the development of new functional materials. Research into fully functionalized cyclopentane derivatives, such as those with multiple hydroxymethyl groups, opens avenues for creating molecules with specific spatial arrangements of functional groups. These highly functionalized cyclopentanes could serve as scaffolds for the construction of molecular cages, liquid crystals, or components of molecular machines, where the rigid five-membered ring provides a predictable and stable core. The synthesis of these derivatives often involves multi-step processes starting from readily available cyclopentane precursors.

Research on Biologically Active Compounds (In Vitro Studies, Preclinical Chemical Synthesis)

This compound is a cornerstone in the preclinical chemical synthesis and in vitro studies of a variety of biologically active compounds. Its utility stems from its ability to serve as a versatile intermediate that can be readily modified to generate libraries of compounds for biological screening.

Intermediate for Carbocyclic Nucleosides

A significant area of research has been the use of this compound and its derivatives as intermediates in the synthesis of carbocyclic nucleosides . acs.org In these analogues of natural nucleosides, the furanose sugar ring is replaced by a cyclopentane ring. acs.org This modification often imparts increased metabolic stability against enzymatic degradation, a desirable property for antiviral and anticancer agents.

The synthesis of these analogues typically involves the conversion of the ketone and hydroxymethyl groups of the starting material into amino and other functional groups necessary for the attachment of a nucleobase. For example, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a direct precursor for a range of carbocyclic nucleosides, has been developed. acs.org Various carbocyclic nucleoside analogues have been synthesized and evaluated for their antiviral activities. nih.gov

Carbocyclic Nucleoside Analogue Synthetic Approach from Cyclopentane Precursor Reported Biological Activity (in vitro)
Neplanocin A analoguesSynthesis from a cyclopentenyl intermediate derived from dimethyl meso-tartrate.The (-)-enantiomer showed higher toxicity against various cancer cell lines (MOLT-4, A431) compared to the (+)-enantiomer and induced apoptosis in A431 cells. rsc.org
Adenosine and Uridine (B1682114) analoguesAttachment of purine, 8-azapurine, or uridine bases to an amino-functionalized trimethylcyclopentylmethanol.Showed at best marginal antiviral activity at subtoxic concentrations. nih.gov
Bicyclo[4.1.0]heptane-based nucleosidesA multi-step synthesis involving the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate.A 1,2,3-triazole derivative displayed moderate activity against coxsackie B4 virus. nih.gov

This table provides a summary of research findings and is not exhaustive.

Precursor for HIV Chemokine CCR-5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. wikipedia.org Consequently, CCR5 antagonists are an important class of anti-HIV drugs. While direct synthesis from this compound is not extensively documented in readily available literature, cyclopentanone derivatives, in general, serve as key structural motifs in the design and synthesis of small-molecule CCR5 antagonists. The cyclopentane ring acts as a scaffold to which various pharmacophoric groups are attached to achieve high binding affinity and selectivity for the CCR5 receptor. The development of these antagonists often involves modifying existing lead compounds to improve their pharmacological properties.

Building Block for Biologically Active Compounds in in vitro assays

The versatility of this compound as a building block extends to the synthesis of a diverse range of other biologically active compounds that have been evaluated in in vitro assays. nih.gov The cyclopentane framework is a common feature in many natural products and synthetic molecules with interesting biological profiles.

For instance, cyclopentane-based muraymycin analogues have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, which is essential for bacterial cell wall biosynthesis. nih.gov In these syntheses, a functionalized cyclopentane core serves as a mimic of the natural nucleoside portion of the muraymycin structure. In vitro assays of these analogues have provided valuable structure-activity relationship (SAR) data, indicating that lipophilic side chains on the cyclopentane scaffold are important for MraY inhibition and antibacterial activity against Gram-positive bacteria like S. aureus. nih.gov

Compound Class Target In Vitro Assay Findings
Cyclopentane-based Muraymycin AnaloguesBacterial MraY enzymeInhibition of MraY; antibacterial activity against S. aureus. Lipophilic side chains enhance activity. nih.gov
Prostaglandin AnaloguesProstaglandin receptorsUsed in glaucoma treatment to reduce intraocular pressure. Different analogues (latanoprost, travoprost, bimatoprost) show varying efficacy and side-effect profiles in clinical studies. nih.govnih.govresearchgate.net

This table presents examples of in vitro and clinical research findings for compound classes derived from cyclopentane precursors.

Future Research Directions and Emerging Avenues for 3r 3 Hydroxymethyl Cyclopentan 1 One

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The pursuit of more efficient and sustainable methods for the synthesis of enantiomerically pure (3R)-3-(hydroxymethyl)cyclopentan-1-one remains a significant focus of contemporary research. Current investigations are centered on chemoenzymatic approaches, which offer high stereoselectivity under mild reaction conditions. A recent study has demonstrated a successful chemoenzymatic synthesis utilizing a CrS enoate reductase from Thermus scotoductus SA-01. nih.gov This enzymatic system, coupled with a formate (B1220265) dehydrogenase for NADH regeneration, facilitated the efficient catalysis of (S)-4-(hydroxymethyl)cyclopent-2-enone to yield this compound. nih.gov Complete conversion was achieved within 45 minutes at 35 °C. nih.gov

PathwayKey FeaturesPrecursorOverall YieldReference
ChemoenzymaticEnoate reductase, NADH regeneration(S)-4-(hydroxymethyl)cyclopent-2-enoneHigh conversion nih.gov
Stereoselective ChemicalGrignard reaction, oxidative rearrangementD-ribose45-50% elsevierpure.comnih.gov

Exploration of New Catalytic Systems for this compound Transformations

Research into new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While this specific molecule is often the target of synthesis, its functional groups—a ketone and a primary alcohol—offer opportunities for a variety of subsequent transformations. The development of catalysts for these transformations is an active area of research. For instance, the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (B1680220) (HMF) to produce 3-hydroxymethylcyclopentanone has been investigated using various nickel-based catalysts. nih.govresearchgate.net These studies have explored the influence of different supports, such as carbon and metallic oxides, on catalytic performance. nih.gov

A notable finding is the effectiveness of bimetallic nickel-copper catalysts in the selective hydrogenation and rearrangement of 5-HMF to 3-hydroxymethyl-cyclopentone. researchgate.net The synergy between nickel and copper has been shown to enhance the efficiency of both the selective hydrogenation of the carbonyl group and the hydrogenative ring-rearrangement. researchgate.net While these studies focus on the synthesis of the racemic or a mixture of diastereomers of 3-hydroxymethylcyclopentanone, the insights gained into the catalytic mechanisms are valuable. Future research will likely focus on adapting these catalytic systems for stereoselective transformations of this compound, such as diastereoselective reductions of the ketone or selective oxidations of the hydroxyl group. The aim is to develop catalysts that can precisely control the stereochemistry of subsequent reactions, further enhancing the utility of this chiral building block.

Catalyst SystemSupport/PromoterKey TransformationSelectivity/YieldReference
NickelZirconiaHMF to 3-hydroxymethylcyclopentanone73% selectivity
NickelOxidized high-surface-area graphiteHMF to 3-hydroxymethylcyclopentanone87% selectivity
Nickel-Copper (Bimetallic)MOF-derived5-HMF to 3-hydroxymethyl-cyclopentone70.3% yield researchgate.net

Computational Design of Functionalized this compound Analogs

Computational chemistry and molecular modeling are emerging as powerful tools for the rational design of novel analogs of this compound with tailored properties. While specific computational studies on this exact molecule are not yet widely published, the principles of computational design are being applied to similar structures, such as aminocyclopentitols, which are known inhibitors of glucosidases. mdpi.com These studies often involve creating models of the target enzyme's active site and then computationally docking various analogs to predict their binding affinity and inhibitory activity.

Future research in this area will likely involve the use of quantum mechanics (QM) and molecular mechanics (MM) calculations to explore the conformational landscape of the cyclopentanone (B42830) ring and its substituents. This understanding can guide the design of new analogs with specific three-dimensional arrangements of functional groups to optimize interactions with biological targets. Structure-activity relationship (SAR) studies, informed by computational predictions and subsequent empirical testing, will be instrumental in identifying key structural motifs responsible for desired biological activities. This in silico approach can significantly accelerate the discovery process for new therapeutic agents or functional molecules derived from the this compound scaffold, saving considerable time and resources compared to traditional trial-and-error synthesis and screening.

Expanding the Scope of Applications as a Chiral Chemical Synthon beyond Current Paradigms

This compound is a valuable chiral synthon, primarily recognized for its role in the synthesis of carbocyclic nucleosides, which are potent antiviral and antineoplastic agents. nih.govelsevierpure.comnih.govnih.gov Its utility stems from the stereochemically defined cyclopentane (B165970) core, which can serve as a carbocyclic mimic of the ribose sugar found in natural nucleosides. For example, it is a key intermediate in the synthesis of carbocyclic-ddA, an antiviral agent effective against the hepatitis B virus. nih.gov

The future direction for this chiral building block is to expand its applications beyond the realm of nucleoside analogs. The inherent chirality and bifunctionality of the molecule make it an attractive starting material for the synthesis of a wide range of complex chiral molecules. For instance, it could be employed in the synthesis of prostaglandins (B1171923) and their analogs, which contain a cyclopentane ring as a core structural element. caltech.edu Furthermore, its potential as a precursor for chiral ligands in asymmetric catalysis is an underexplored avenue. The development of novel synthetic transformations that can selectively manipulate the ketone and hydroxyl groups will be key to unlocking these new applications. The goal is to establish this compound as a versatile and indispensable chiral pool compound for the broader organic synthesis community.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound with flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. mt.com Flow chemistry, which involves conducting reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mt.com While specific applications of flow chemistry to the synthesis of this compound are still in their infancy, the principles are broadly applicable.

Future research will likely focus on developing continuous flow processes for the key stereoselective steps in its synthesis, such as the enzymatic reduction or catalytic asymmetric reactions. Automated synthesis platforms, which combine flow reactors with real-time monitoring and feedback control, could enable the rapid optimization of reaction conditions and the on-demand synthesis of the target molecule and its derivatives. dtu.dk The integration of in-line purification techniques would further streamline the process, leading to a fully automated "synthesis-to-stock" solution. This approach not only improves efficiency and reproducibility but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov The adoption of these modern manufacturing technologies will be crucial for making this valuable chiral synthon more accessible and cost-effective for a wider range of applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for (3R)-3-(Hydroxymethyl)cyclopentan-1-one while maintaining stereochemical integrity?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can achieve stereochemical control. For example, asymmetric aldol reactions or enzymatic reduction of ketones (as seen in similar cyclopentanone derivatives) are viable. Purification via chiral chromatography (HPLC/SFC) or crystallization is critical to isolate the (3R)-enantiomer .

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computational predictions (TD-DFT) or use NMR-based Mosher ester analysis for relative stereochemistry .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign proton and carbon environments, with NOESY/ROESY for spatial correlations.
  • IR : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm1^{-1}, ketone C=O at ~1700 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI/TOF) for molecular formula confirmation.
    Cross-referencing with computational spectral simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Adopt GHS07 precautions: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact. Acute toxicity (oral LD50_{50} > 2000 mg/kg in similar compounds) suggests moderate risk, but skin/eye irritation (H315/H319) necessitates immediate rinsing with water. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for >95% enantiomeric excess (ee)?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) under varying temperatures and solvents. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may improve ee. Monitor reaction progress via chiral HPLC and optimize using design-of-experiments (DoE) statistical models .

Q. What computational methods predict the reactivity and stability of this compound under different conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., acid-catalyzed degradation) and predict intermediates. Molecular dynamics (MD) simulations assess conformational stability, while QSPR models correlate substituent effects with physicochemical properties .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Re-examine sample purity via TLC/GC-MS. Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC for connectivity validation. If tautomerism or dynamic effects are suspected, variable-temperature NMR or deuterium exchange experiments can clarify .

Q. What are the degradation pathways of this compound under thermal or photolytic stress?

  • Methodological Answer : Conduct forced degradation studies (e.g., 40–80°C, UV light exposure) and analyze products via LC-MS. Hydroxyl group oxidation (to ketone) or cyclopentanone ring-opening are likely pathways. Stabilize labile samples with antioxidants (e.g., BHT) or inert atmosphere storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.